molecular formula C5H6BrN3O2 B3073069 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole CAS No. 1017279-02-5

5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B3073069
CAS No.: 1017279-02-5
M. Wt: 220.02 g/mol
InChI Key: HASKXMPCTDGSDH-UHFFFAOYSA-N
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Description

5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole is a heterocyclic organic compound that features a bromomethyl group, a methyl group, and a nitro group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole typically involves the bromomethylation of 1-methyl-4-nitro-1H-imidazole. One common method includes the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This reaction proceeds under mild conditions and minimizes the generation of toxic byproducts.

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazole derivatives.

    Reduction: Formation of 5-(aminomethyl)-1-methyl-4-nitro-1H-imidazole.

    Oxidation: Formation of this compound-2-carboxylic acid.

Scientific Research Applications

5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole
  • 5-(iodomethyl)-1-methyl-4-nitro-1H-imidazole
  • 5-(hydroxymethyl)-1-methyl-4-nitro-1H-imidazole

Uniqueness

5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

5-(bromomethyl)-1-methyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-8-3-7-5(9(10)11)4(8)2-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASKXMPCTDGSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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